Copaene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863280 | |
| Record name | 1,3-Dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138874-68-7, 3856-25-5 | |
| Record name | 1,3-Dimethyl-8-(1-methylethyl)tricyclo[4.4.0.02,7]dec-3-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138874-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-isopropyl-1,3-dimethyltricyclo[4.4.0.02,7]dec-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Copaene Biosynthesis and Enzymatic Mechanisms
Role of Germacrene D as an Intermediate
Germacrene D is a central intermediate in the biosynthesis of a variety of sesquiterpenes, including alpha- and beta-copaene. nih.govbeilstein-journals.orgmdpi.comoup.com It is a ten-membered cyclic hydrocarbon formed from the initial cyclization of FPP.
(S)-(-)-Germacrene D Pathway to Alpha- and Beta-Copaene
Research, including studies using in vivo labeling experiments, has demonstrated that the tricyclic compounds alpha-copaene and beta-copaene can be biosynthesized via (S)-(-)-germacrene D. beilstein-journals.org This indicates that (S)-(-)-germacrene D serves as a direct precursor in the enzymatic formation of these copaene isomers.
Carbocation Cascade Intermediates (e.g., Bisabolyl Carbocation, Germacradienyl Carbocation)
The enzymatic cyclization of FPP to form germacrene D and subsequently this compound involves a cascade of highly reactive carbocation intermediates. The process typically begins with the ionization of FPP, releasing pyrophosphate and generating a farnesyl cation. This is followed by cyclization steps and rearrangements. Key carbocation intermediates in sesquiterpene biosynthesis pathways leading to compounds like this compound include the germacradienyl cation (which can exist in different isomeric forms, such as E,E or cis) and the bisabolyl carbocation. nih.govnih.govmpg.deresearchgate.netacs.org The specific cyclization and rearrangement steps of these carbocations, guided by the enzyme's active site, determine the final sesquiterpene product. For instance, the conversion of (2E,6E)-FPP can proceed via a (6R)-beta-bisabolyl carbocation or an (E,E)-germacradienyl carbocation depending on the enzyme. nih.govmpg.de Similarly, cyclization via a (6S)-beta-bisabolene carbocation has been observed with the substrate (2Z,6E)-FPP. nih.govmpg.de The precise sequence of cyclizations, hydride shifts, and deprotonations of these carbocation intermediates ultimately leads to the formation of the characteristic tricyclic structure of this compound.
Biosynthetic Pathways and Intermediates
(S)-(-)-Germacrene D Pathway to Alpha- and Beta-Copaene
Mevalonate (B85504) (MVA) Pathway Contributions
The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is one of the primary metabolic routes for the biosynthesis of isoprenoid precursors, including IPP and DMAPP, in many organisms, including plants, animals, and fungi. wikipedia.orgwikipedia.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce mevalonate, which is then converted to IPP. wikipedia.orgwikipedia.org IPP can be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org The condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of longer-chain prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). FPP serves as the direct precursor for sesquiterpenes like this compound. wikipedia.org
Research has demonstrated the contribution of the MVA pathway to this compound biosynthesis. For instance, metabolic engineering strategies aimed at enhancing α-copaene biosynthesis in Escherichia coli have involved the heterologous overexpression of the MVA pathway and truncated 3-hydroxy-3-methylglutaryl coenzyme A reductase 1, leading to increased α-copaene levels. researchgate.net
Methylerythritol Phosphate (B84403) (MEP) Pathway Contributions
The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an alternative route for the biosynthesis of IPP and DMAPP. wikipedia.orgwikipedia.org This pathway is present in many bacteria, apicomplexan protozoa, and in the plastids of higher plants. wikipedia.org The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials and proceeds through a series of intermediates, including 2-C-methyl-D-erythritol 4-phosphate (MEP), to produce IPP and DMAPP. wikipedia.orgwikipedia.orgjapsonline.com
In organisms possessing the MEP pathway, this route contributes to the pool of IPP and DMAPP that can be utilized for the biosynthesis of various isoprenoids, including sesquiterpenes. Studies investigating sesquiterpene production have indicated that the MEP pathway can supply the necessary precursors. researchgate.net
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is subject to genetic and molecular regulation, influencing the expression and activity of the enzymes involved, particularly this compound synthases.
Identification and Cloning of Synthase Genes
The genes encoding this compound synthases have been identified and cloned from various organisms. For example, an α-copaene synthase gene was identified and cloned from Helianthus annuus (sunflower). wikipedia.org Similarly, a sesquiterpene synthase gene encoding α-copaene synthase was identified and characterized from Taiwania cryptomerioides. researchgate.net In Citrus sinensis, a gene encoding (Z)-β-cubebene/α-copaene synthase has been identified and functionally characterized. nih.gov These studies often involve techniques such as transcriptome sequencing, BLAST analysis to identify homologous genes, and cloning of full-length cDNAs. researchgate.netnih.govnih.gov
Gene Expression Analysis in Producing Organisms
Analyzing the expression levels of this compound synthase genes and other genes in the isoprenoid biosynthetic pathways provides insights into the regulation of this compound production. Gene expression analysis in producing organisms has shown variations in the transcript levels of terpene synthase genes, correlating with the accumulation of specific sesquiterpenes. nih.govmdpi.com
For instance, studies in Bixa orellana have identified differentially expressed genes in the MVA and MEP pathways, as well as genes encoding enzymes involved in the synthesis of specific triterpenoid (B12794562) compounds including α-copaene synthase, across different stages of seed development and in leaves. frontiersin.org In Phlebopus portentosus, multi-omics analysis, including transcriptomics, has been used to study the biosynthesis mechanism of secondary metabolites, identifying terpene synthase genes potentially involved in the synthesis of β-copaene analogs or derivatives and suggesting transcriptional regulation by transcription factors. researchgate.netnih.gov
Hormonal and Age-Dependent Regulation
Hormonal signals and the developmental stage or age of an organism can influence the biosynthesis of secondary metabolites, including this compound. While specific detailed research on the hormonal and age-dependent regulation solely of this compound biosynthesis is limited in the provided search results, broader studies on sesquiterpene production offer relevant insights.
For example, in Sindora glabra trees, the concentration of certain sesquiterpenes, including α-copaene, was found to increase with plant age, correlating with the size of secretory canals. researchgate.net Metabolomic analysis in this species also revealed the accumulation of salicylic (B10762653) acid in mature stems and the down-regulation of repressors involved in hormone signaling transduction pathways in older plants, suggesting a link between hormonal status, age, and sesquiterpene production. researchgate.net Additionally, studies on other plant secondary metabolites have indicated that treatments with hormones like methyl jasmonate can upregulate genes involved in their biosynthesis. researchgate.net
These findings suggest that hormonal cues and developmental stages play a role in regulating the expression of genes encoding terpene synthases and other enzymes in the biosynthetic pathways, thereby influencing the production of sesquiterpenes like this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 70678558 uni.lu (Note: Multiple CIDs exist for different isomers/stereoisomers, e.g., β-copaene CID 21722369 wikidata.orguni.lu, (+)-Copaene CID 636457 epa.gov) |
| Mevalonate | 5288798 guidetopharmacology.orgnih.govnih.gov (as (R)-mevalonate) |
| Methylerythritol Phosphate | 443198 wikipedia.orguni-freiburg.deuni-freiburg.de (as 2-C-Methylerythritol 4-phosphate) |
| Isopentenyl Pyrophosphate | 1195 wikipedia.orghmdb.canih.govuni.lunih.gov |
| Dimethylallyl Pyrophosphate | 647 ctdbase.orgmcw.edumetabolomicsworkbench.orguni-freiburg.de |
| Farnesyl Pyrophosphate | 445713 wikipedia.orghmdb.canih.gov |
Data Tables
While specific quantitative data tables on enzyme kinetics or gene expression levels directly tied to this compound biosynthesis across various organisms and conditions were not consistently available in a format suitable for direct extraction and presentation as interactive tables from the search results, the research findings indicate the types of data generated in this field. For example, kinetic parameters for β-copaene synthase have been studied , and differential gene expression analyses are commonly performed in studies investigating the genetic regulation of terpene biosynthesis mdpi.comfrontiersin.orgresearchgate.net.
Below is a conceptual representation of the type of data that might be presented in detailed research findings:
| Enzyme/Gene Name | Organism | Pathway Contribution | Key Findings (e.g., Expression Level, Activity) | Reference |
| β-Copaene Synthase | Coprinus cinereus | FPP cyclization | Catalyzes (2E,6E)-FPP to (-)-β-copaene with 98% selectivity. | |
| α-Copaene Synthase | Helianthus annuus | FPP cyclization | Identified and functionally characterized. wikipedia.org | wikipedia.org |
| α-Copaene Synthase gene | Taiwania cryptomerioides | Biosynthesis regulation | Gene identified and characterized. researchgate.net | researchgate.net |
| (Z)-β-cubebene/α-copaene synthase | Citrus sinensis | FPP cyclization | Identified and functionally characterized, produces a mixture of products. nih.gov | nih.gov |
| MVA pathway genes | Bixa orellana | IPP/DMAPP production | Differentially expressed during seed development. frontiersin.org | frontiersin.org |
| MEP pathway genes | Bixa orellana | IPP/DMAPP production | Differentially expressed during seed development. frontiersin.org | frontiersin.org |
| Terpene Synthase genes | Phlebopus portentosus | Sesquiterpene synthesis | Potential involvement in β-copaene analog synthesis, regulated by transcription factors. researchgate.netnih.gov | researchgate.netnih.gov |
This table illustrates the kind of detailed findings that emerge from research into this compound biosynthesis, highlighting the enzymes, organisms, pathway contributions, and specific observations from genetic and enzymatic studies.
Copaene Total and Stereoselective Chemical Synthesis
Challenges and Complexities in Synthetic Approaches
The inherent complexity of the Copaene structure, with its multiple rings and chiral center, poses considerable challenges to synthetic chemists. Successfully assembling this framework while controlling the stereochemistry at each newly formed chiral center demands careful selection of reactions and precise manipulation of reaction conditions across multiple synthetic steps. alfa-chemistry.com Early research highlighted the inherent difficulties associated with the chemical synthesis of α-copaene. mdpi.com Furthermore, in approaches that mimic the natural biosynthetic pathway, achieving high stereoselectivity can be difficult due to competing cyclization pathways that may lead to the formation of related sesquiterpenes like cubebol (B1253545) or the undesired enantiomer or diastereoisomer.
Historical Total Synthesis Routes
The history of this compound synthesis is marked by the development of multi-stage routes aimed at constructing its complex skeleton. mdpi.com
The first reported total synthesis of racemic α-copaene was a lengthy process involving 17 stages, relying on a ketone-base-catalyzed cyclization as a key step to form the initial ring structure. mdpi.com Following this pioneering work, other complex synthetic methodologies were devised to access the racemic mixture of this compound and its isomers. mdpi.com These included approaches such as the conversion of carvacrol-based monoterpenoids and intramolecular cycloadditions of dienyl-substituted 3-oxidopyrylium species, which served as routes to intermediates for both the α- and β-series of this compound and ylangene (B227469). researchgate.netmdpi.comlookchem.comrsc.org Early racemic total syntheses of (±)-copaene and (±)-ylangene commonly employed an intramolecular, transannular elimination reaction from a cis-fused decalone intermediate to establish the characteristic tricyclic carbon framework. lookchem.com
Table 1: Examples of Historical Racemic Synthesis Approaches
| Year | Key Reaction/Strategy | Number of Stages (if specified) | Reference |
| 1967 | Ketone-base-catalyzed cyclization | 17 | mdpi.com |
| 1966 | Intramolecular, transannular elimination | Not specified | lookchem.comcapes.gov.bracs.org |
| 1973 | Intramolecular, transannular elimination | Not specified | mdpi.com |
| Later | Conversion of carvacrol-based monoterpenoid | Not specified | researchgate.netmdpi.com |
| Later | Intramolecular cycloaddition of dienyl-substituted 3-oxidopyrylium | Not specified | mdpi.comlookchem.comrsc.org |
The initial 17-stage racemic synthesis of α-copaene exemplifies the extensive reaction sequences required to construct this complex molecule using early synthetic strategies. mdpi.com Such multi-step pathways highlight the challenges in efficiently assembling the tricyclic structure and controlling the formation of stereocenters without the aid of modern stereoselective catalytic methods.
Biomimetic and Semisynthetic Strategies
Inspired by nature's elegant synthesis of sesquiterpenes from farnesyl pyrophosphate (FPP), biomimetic and semisynthetic approaches have been explored for this compound synthesis. researchgate.net
In nature, sesquiterpenes like (-)-β-copaene are biosynthesized through the enzymatic cyclization of FPP, catalyzed by specific sesquiterpene synthases. researchgate.net Biomimetic approaches aim to replicate this process in the laboratory. Acid-catalyzed intramolecular electrophilic cyclization of FPP or its analogues has been investigated as a route to this compound. For instance, the use of Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane (B109758) at low temperatures (-20°C) has been shown to induce the cyclization of FPP, yielding (-)-β-copaene. While this approach can provide the desired product, achieving high enantiomeric excess and preventing the formation of side products from competing cyclization pathways remains a key challenge in biomimetic synthesis.
Some synthetic strategies have involved building the this compound structure from smaller terpene units or related cyclic molecules, which can be considered semisynthetic if the precursors are derived from natural sources. The conversion of a carvacrol-based monoterpenoid into (±)-α- and (±)-β-copaene is an example of such a complex workaround that utilizes a precursor structurally related to monoterpenes to construct the sesquiterpene framework. researchgate.netmdpi.com This highlights the exploration of diverse starting materials and ring-forming strategies in the pursuit of this compound synthesis.
Table 2: Examples of Biomimetic and Semisynthetic Approaches
| Strategy | Key Precursor / Reaction Type | Conditions (if specified) | Outcome / Yield / ee (if specified) | Reference |
| Biomimetic Cyclization | Farnesyl Pyrophosphate (FPP) | BF₃·OEt₂ in CH₂Cl₂, -20°C | 68% yield, 85% ee for (-)-β-copaene | |
| Semisynthetic (Conversion from Monoterpenoid) | Carvacrol-based monoterpenoid | Not specified | Racemic α- and β-copaene | researchgate.netmdpi.com |
| Intramolecular Cycloaddition (related to semisynthesis) | Dienyl-substituted 3-oxidopyrylium | Not specified | Intermediates for α- and β-series | mdpi.comlookchem.comrsc.org |
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound in excess. For this compound, this is crucial because different enantiomers can exhibit distinct biological activities. neurologyteachingclub.commdpi.comresearchgate.net
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve stereoselective synthesis. β-Copaene synthase (EC 4.2.3.127), an enzyme found in organisms like Coprinus cinereus, catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (B83284) (FPP) to (-)-β-copaene with high selectivity. wikipedia.org This enzymatic cyclization represents a biomimetic approach to synthesizing (-)-β-copaene. Structural studies of β-copaene synthase have revealed a conserved aspartate-rich motif (DDXXD) essential for substrate binding and carbocation stabilization, which contributes to the enzyme's selectivity. While enzymatic synthesis offers high stereocontrol, chemical methods are often employed for the synthesis of the farnesyl pyrophosphate precursor and further modifications.
Stereochemical Control and Enantiomeric Excess Optimization
Achieving high stereochemical control and optimizing enantiomeric excess (ee) are critical in this compound synthesis. In the biomimetic cyclization of FPP using acid catalysts like BF₃·OEt₂, (-)-β-copaene was obtained with 85% ee, although this method also produced competing byproducts like α-copaene and cubebol, highlighting the challenge of stereochemical control.
Techniques like chiral chromatography are often necessary to resolve racemic mixtures obtained from some synthetic routes and isolate the desired enantiomer. Crystallization-induced asymmetric transformation has also been explored, where recrystallization can enrich the desired enantiomer, although this may lead to yield losses. The stereoselective nature of certain reactions, such as the autoxidation of (-)-α-copaene, which yields hydroperoxides and other derivatives in a stereoselective manner, further illustrates the importance of understanding and controlling stereochemistry in this compound chemistry. researchgate.netacs.org
Synthesis of this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues is an active area of research, driven by the potential applications of these compounds. ontosight.aipharmiweb.com Modifications to the this compound core structure can lead to compounds with altered biological activities or improved properties. Examples of such derivatives include oxygenated forms like alcohols, ketones, and epoxides, which can be obtained through oxidation reactions using agents such as potassium permanganate (B83412) or chromium trioxide. Reduction reactions, such as hydrogenation with palladium on carbon, can lead to more saturated hydrocarbons. Electrophilic substitution reactions, like halogenation, can also introduce new functional groups onto the this compound molecule.
Research has also focused on the stereoselective oxidation of specific this compound isomers, leading to various oxygenated derivatives with defined stereochemistry. researchgate.netacs.org For instance, stereoselective oxidation of α-copaene has produced compounds like (-)-5R-hydroperoxy-α-copaene and (+)-3S-hydroperoxycopa-4-ene. researchgate.netacs.org The synthesis of analogues with modified ring systems or substituents is also explored to investigate their properties and potential applications.
Table 1: Key Reaction Conditions for FPP Cyclization to (-)-β-Copaene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Major Byproducts |
| BF₃·OEt₂ | CH₂Cl₂ | -20 | 68 | 85 | α-Copaene (12%), Cubebol |
| SnCl₄ | Toluene | 25 | 55 | Not specified | Germacrene D (18%) |
Data compiled from search results.
Table 2: Stereoselective Oxidation Products of α-Copaene
| Starting Material | Reagent/Method | Product(s) | Stereochemistry |
| (-)-α-Copaene | Autoxidation | (-)-5R-hydroperoxy-α-copaene, (+)-3S-hydroperoxycopa-4-ene | Stereoselective |
| (-)-α-Copaene | Chemical methods | (-)-α-copaene oxide, (+)-β-copaen-4α-ol, copaenediol, this compound ketol | Stereoselective |
| Hydroperoxides | Triphenylphosphine | Hydroxy-α-copaene derivatives | Not specified |
| (-)-α-Copaene | Potassium permanganate | Copaenediol, this compound ketol | Stereoselective |
Data compiled from search results. researchgate.netacs.org
Copaene Structural Elucidation and Isomerism in Research
Configurational and Conformational Analysis
Structural elucidation of copaene and its isomers has historically relied on a combination of spectroscopic techniques. Early studies utilized methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the connectivity and relative stereochemistry of the atoms within the tricyclic system. jocpr.comd-nb.info More advanced NMR techniques, including 1D and 2D experiments, are now routinely employed for detailed structural analysis and confirmation. jocpr.com X-ray crystallography, when suitable crystals can be obtained, provides definitive information on the solid-state structure, including absolute configuration. Computational methods also play a role in understanding the preferred conformations and relative stabilities of different isomeric forms.
Distinctions Between Alpha-Copaene and Beta-Copaene Isomers
Alpha-copaene (α-copaene) and beta-copaene (β-copaene) are structural isomers with the same molecular formula (C₁₅H₂₄) but differ in the position of a double bond. wikipedia.orguni.lunih.gov Alpha-copaene contains a double bond within the ring system, specifically at the 3,4 position of the tricyclo[4.4.0.0²,⁷]dec-3-ene structure. nih.gov Beta-copaene, on the other hand, features an exocyclic methylene (B1212753) group, meaning the double bond is outside the main ring system, typically at the 3-position with a methylene group attached. wikipedia.orguni.lu This difference in double bond placement leads to distinct structural geometries and can influence their physical and chemical properties, as well as their biological activities.
Isomeric Relationship with Alpha-Ylangene (B1205585) and Beta-Ylangene
Alpha-copaene and alpha-ylangene (α-ylangene) are stereoisomers. wikidata.org Similarly, beta-copaene and beta-ylangene (β-ylangene) are also related as isomers. ebi.ac.uknih.gov The relationship between the this compound and ylangene (B227469) series lies in their shared tricyclic core but differing stereochemistry at certain chiral centers. Specifically, α-copaene and α-ylangene are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference in stereochemical configuration leads to distinct physical properties, such as optical rotation, and can result in different biological activities. researchgate.net Beta-copaene and beta-ylangene share a similar isomeric relationship, distinguished by their stereochemical configurations around the tricyclic core and the position of the exocyclic double bond in the beta isomers. nih.govwikidata.org
Enantiomeric Forms and Their Differential Research Significance
This compound isomers, particularly alpha-copaene, are chiral molecules, existing as enantiomers (non-superimposable mirror images). The most commonly studied enantiomeric forms are (+)-alpha-copaene and (-)-alpha-copaene, as well as (-)-beta-copaene (B108700). These enantiomers can exhibit differential biological activities and have varying significance in research depending on their origin and effects.
(+)-Alpha-Copaene
(+)-Alpha-copaene is a less common enantiomer of alpha-copaene found in some plant sources. wikipedia.org Research has highlighted its economic significance due to its strong attractant properties for certain agricultural pests, such as the Mediterranean fruit fly (Ceratitis capitata). wikipedia.orgresearchgate.netpharmiweb.com This specific activity has led to its investigation and use in pest management strategies. pharmiweb.comsmolecule.com
(-)-Alpha-Copaene
(-)-Alpha-copaene is the more prevalent enantiomer of alpha-copaene found in higher plants. wikipedia.org It has been the subject of various research studies investigating its potential biological activities, including anti-inflammatory and antioxidant properties. alfa-chemistry.com Studies have explored its effects on inflammatory mediators and its ability to scavenge free radicals. It has also shown potential antimicrobial effects against certain bacteria and fungi. alfa-chemistry.com Research also indicates its role as a repellent for certain insects, such as imported fire ants, and that chemical modifications can potentially enhance this effect. acs.org (-)-Alpha-copaene has also been identified as an attractant for other insects, like the Florida-tolerant ambrosia beetle (Euwallacea nr. fornicatus), and can act synergistically with other compounds to improve detection. usda.gov
(-)-Beta-Copaene
(-)-Beta-copaene is a tricyclic sesquiterpene found in various essential oils. smolecule.com Research on (-)-beta-copaene has explored its biological activities, including antioxidant and potential anti-inflammatory effects. It has also been investigated for its interaction with biological targets, such as acetylcholinesterase (AChE), showing stronger binding affinity compared to alpha-copaene in some studies. (-)-Beta-copaene is also noted for its occurrence in specific plant species and its biosynthesis catalyzed by beta-copaene synthase. Similar to its alpha isomer, it has shown attractant properties for the Mediterranean fruit fly. smolecule.com
Below are interactive data tables summarizing some key properties and research findings related to these compounds.
Interactive Data Tables:
Table 1: Key Properties of this compound Isomers
| Property | Alpha-Copaene (α-Copaene) | Beta-Copaene (β-Copaene) |
| Molecular Formula | C₁₅H₂₄ nih.govnih.gov | C₁₅H₂₄ uni.lu |
| Molecular Weight | 204.35 g/mol nih.govnih.govnist.gov | 204.35 g/mol ontosight.ai |
| Structure | Tricyclo[4.4.0.0²,⁷]dec-3-ene with substituents nih.gov | Tricyclo[4.4.0.0²,⁷]decane with exocyclic methylene uni.lu |
| Double Bond | Endocyclic (within the ring system) nih.gov | Exocyclic (outside the ring system) wikipedia.orguni.lu |
| Chirality | Chiral wikipedia.org | Chiral smolecule.com |
| PubChem CID | 19725, 70678558, 12303902 nih.govnih.govnih.govuni.luwikidata.org | 519779, 57339298, 21722369 wikipedia.orguni.luwikidata.orgscdi-montpellier.frnih.govnih.gov |
| CAS Number | 3856-25-5 (for (-)-α-copaene), 138874-68-7 (for α-copaene) wikipedia.orgnih.govnist.govidrblab.cn | 317819-78-6 wikipedia.orgwikidata.org |
Table 2: Isomeric Relationships
| Compound 1 | Compound 2 | Relationship | Notes |
| Alpha-Copaene | Alpha-Ylangene | Stereoisomers (Diastereomers) wikidata.org | Share the same core structure but differ in stereochemistry. researchgate.net |
| Beta-Copaene | Beta-Ylangene | Isomers ebi.ac.uknih.gov | Related through their tricyclic core and double bond position. |
| Alpha-Copaene | Beta-Copaene | Structural Isomers wikipedia.org | Differ in the position of the double bond. wikipedia.org |
| (+)-Alpha-Copaene | (-)-Alpha-Copaene | Enantiomers wikipedia.org | Mirror images with different optical rotation. wikipedia.org |
Table 3: Differential Research Significance of Enantiomers
| Enantiomer | Key Research Significance |
| (+)-Alpha-Copaene | Strong attractant for Mediterranean fruit fly (Ceratitis capitata) wikipedia.orgresearchgate.netpharmiweb.com. Used in pest management. pharmiweb.comsmolecule.com |
| (-)-Alpha-Copaene | More common in plants wikipedia.org. Explored for anti-inflammatory, antioxidant, and antimicrobial properties alfa-chemistry.com. Insect repellent (e.g., fire ants) acs.org. Attractant for other insects (e.g., ambrosia beetle) usda.gov. |
| (-)-Beta-Copaene | Found in various essential oils smolecule.com. Studied for antioxidant and potential anti-inflammatory effects . Shows stronger binding affinity to AChE compared to alpha-copaene in some studies . Insect attractant (Mediterranean fruit fly) smolecule.com. |
Mechanistic Studies of Isomerization (e.g., Beta- to Alpha-Copaene Rearrangement)
Isomerization reactions involving this compound isomers have been observed and studied. A notable example is the rearrangement of β-copaene to the more commonly described α-copaene. nih.govresearchgate.net This conversion has been reported to occur, for instance, when pure β-copaene is stored in chloroform, with complete conversion observed within a relatively short period. nih.gov
While specific detailed mechanistic studies focusing solely on the β- to α-copaene rearrangement in isolation are not extensively detailed in the search results, the broader context of terpene isomerization provides insight. Terpene synthases, the enzymes responsible for the biosynthesis of terpenes like this compound, operate through complex cyclization mechanisms involving carbocation intermediates. ontosight.airesearchgate.net These enzymatic processes can lead to the formation of various sesquiterpene isomers from a common precursor like farnesyl pyrophosphate (FPP). ontosight.airesearchgate.netbeilstein-journals.org The specific folding of the enzyme and the stabilization of different carbocation intermediates dictate the final product profile, which can include isomeric forms.
Furthermore, non-enzymatic isomerization can occur under certain conditions, as suggested by the observed rearrangement of β-copaene in chloroform. nih.gov Such rearrangements can involve proton-catalyzed processes or other chemical transformations depending on the environment. sioc-journal.cnspringermedizin.de
Absolute Configuration Determination of Enzymatic Products
Determining the absolute configuration of enzymatic products, including this compound isomers, is a critical aspect of understanding the stereospecificity of terpene synthases and the biological activity of the resulting compounds. lookchem.comsioc-journal.cn The absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule. sioc-journal.cn
Several methods are employed for absolute configuration determination. These include NMR-based methods, X-ray diffraction (XRD), and spectroscopic techniques like Electronic Circular Dichroism (ECD). sioc-journal.cnleibniz-fmp.deresearchgate.net For enzymatic products, techniques such as GC-MS analysis using specialized chiral columns are also utilized to separate and identify enantiomers. db-thueringen.de
Research on terpene synthases from organisms like Medicago truncatula and Coniophora puteana has involved the identification and stereochemical analysis of their products, including this compound isomers. lookchem.comdb-thueringen.denih.gov Studies have shown that terpene synthases can exhibit high stereospecificity, producing primarily one enantiomer of a product. lookchem.com For example, β-copaene synthase from Coprinus cinereus has been reported to catalyze the cyclization of FPP to (-)-β-copaene with high selectivity.
The determination of absolute configuration often involves comparing spectroscopic data (such as NMR or ECD) of the enzymatic product with known standards or employing derivatization methods, like the modified Mosher's method, followed by NMR analysis. researchgate.net These studies provide valuable information about the catalytic mechanisms of terpene synthases and the stereochemical pathways leading to the formation of specific this compound enantiomers. lookchem.comdb-thueringen.de
Research findings have indicated that the stereochemical route of enzymatic reaction cascades can be rebuilt through the determination of the absolute configuration of each product. lookchem.com The presence of only one enantiomer for certain enzymatic products highlights the highly stereospecific nature of these reactions. lookchem.com
Copaene Biological and Ecological Functions
Role in Plant-Insect Chemical Communication
Copaene functions as a semiochemical, influencing the behavior of various insect species mdpi.comeg.net. These chemicals mediate interactions between organisms, affecting behaviors such as host location, mating, and oviposition eg.net.
Insect Attractant Properties (e.g., Ceratitis capitata, Asian Citrus Psyllid)
Alpha-copaene is a potent attractant for male Mediterranean fruit flies (Ceratitis capitata) researchgate.neta-z.lu. It is found in the essential oils of several host plants of C. capitata, including orange, guava, and mango researchgate.neta-z.lu. Studies have shown that α-copaene isolated from clove oil can be significantly more attractive to male C. capitata than commercial attractants like trimedlure (B76008) mdpi.com. For instance, in one study, α-copaene was found to be between 5 and 6 times more active than trimedlure in attracting male C. capitata at a concentration of 0.5 µg mdpi.com.
While α-copaene is known for attracting Ceratitis capitata males, recent research indicates that α-copaene is a potent repellent against the Asian Citrus Psyllid (Diaphorina citri). Behavioral assays have demonstrated that α-copaene repels D. citri at significantly lower concentrations compared to other sesquiterpenes like β-caryophyllene nih.govresearchgate.net.
Semiochemical Functionality in Pest Management
As a semiochemical, this compound has potential applications in pest management strategies mdpi.comeg.net. Its ability to attract or repel insects can be leveraged for monitoring and control programs pharmiweb.comeg.net. Semiochemicals, including kairomones like α-copaene, can be used for detecting and monitoring insect populations, which is crucial for the efficient use of control methods eg.net.
Influence on Insect Mating Success and Behavioral Responses
Exposure to α-copaene and oils containing it has been shown to enhance the mating success of male Ceratitis capitata dergipark.org.trhawaii.eduresearchgate.netbioone.org. This suggests that this compound plays a role in the sexual behavior of these flies, potentially acting as a chemical cue that facilitates their aggregation at mating sites researchgate.neta-z.lufrontiersin.org. Laboratory tests have indicated that (+)-α-copaene can induce "pseudomale" courtship behavior in virgin female C. capitata and that mating can occur on surfaces treated with α-copaene, further supporting its role as a rendezvous cue researchgate.neta-z.lu.
Application in Integrated Pest Management Strategies (e.g., Traps)
Due to its attractant properties for certain pests like Ceratitis capitata, α-copaene can be incorporated into integrated pest management (IPM) strategies, particularly in traps pharmiweb.commdpi.comdntb.gov.ua. Traps baited with attractants are used for monitoring pest populations and can also be employed for mass trapping to reduce pest densities eg.netncsu.edu. For example, traps baited with attractant substances are widely used for the ecological control and monitoring of C. capitata mdpi.comdntb.gov.ua. This compound, as a component of lures, is also used in monitoring programs for other pests, such as the tea shot hole borer (Euwallacea perbrevis) researchgate.net.
Data Table: Attraction of Ceratitis capitata Males to α-Copaene vs. Trimedlure
| Attractant | Concentration (µg) | Relative Attraction (vs. Trimedlure) | Reference |
| α-Copaene | 0.5 | 5–6 times higher | mdpi.com |
| Trimedlure | 0.5 | 1 | mdpi.com |
| Distilled fractions of clove oil (<10% α-copaene) | 5 | 25-50% of Trimedlure | mdpi.com |
Note: Data extracted from laboratory cage tests comparing attraction after 15 minutes. mdpi.com
Contributions to Plant Defense Mechanisms
This compound is also involved in the defense mechanisms of plants against herbivores and pathogens ontosight.aicymitquimica.com.
Deterrence Against Herbivores
This compound can act as a deterrent against herbivores cymitquimica.comcabidigitallibrary.org. Plants produce volatile organic compounds, including sesquiterpenes like this compound, as a direct defense to limit their palatability to insect herbivores oup.comfrontiersin.org. These compounds can have direct detrimental effects on the development of herbivorous larvae frontiersin.org. While some plant volatiles attract the natural enemies of herbivores (indirect defense), others, like this compound in certain contexts, can directly deter feeding oup.comnajah.edubioline.org.br. For instance, beta-copaene has been reported to exhibit deterrent activity against insects cabidigitallibrary.org. Additionally, in the case of the Asian Citrus Psyllid, α-copaene functions as a repellent, preventing this herbivore from settling on plants nih.govresearchgate.net.
Defense Against Microbial Pathogens
This compound is involved in the intricate defense system that plants employ to resist invading microorganisms. easy2agri.in As a component of plant essential oils, it plays a role in plant defense against pathogens. ontosight.ai Terpenes, including sesquiterpenes like this compound, are a vital group of volatile organic compounds (VOCs) used by plants to defend against various fungi, bacteria, and viruses. mdpi.com These compounds can exhibit antimicrobial activity that inhibits pathogen growth. nih.gov
Role as Phytoalexins in Plant Immune Responses
Phytoalexins are low molecular weight compounds synthesized by plants in response to biotic and abiotic stresses, such as pathogen attack. easy2agri.inyorku.ca They are a critical component of the plant's immune system, inhibiting the growth of invading microorganisms. easy2agri.in While the search results confirm that terpenes are a vital member of the VOCs group of weapons used by plants for defense against various fungi, bacteria, and viruses and that terpenes have antimicrobial (phytoalexin) activities mdpi.com, the direct classification of this compound specifically as a phytoalexin is not explicitly stated in the provided snippets. However, its role in plant defense against pathogens aligns with the general function of phytoalexins. easy2agri.inmdpi.com
Volatile Emissions in Plant Signaling
This compound is a volatile compound, and volatile organic compounds (VOCs) play key roles in plant abiotic and biotic stress resistance. ontosight.ainih.gov VOC emissions can reflect both environmental suitability and the genotypic component of the plant, indicating differences in specific VOC abundance between resistant and susceptible genotypes. nih.gov this compound's volatility makes it an important compound in plant signaling mechanisms. ontosight.ai
Influence on Plant Flavor Profiles (e.g., Potato Cultivars)
This compound is a constituent of essential oils and contributes to the aroma and flavor profiles of certain plant species. ontosight.aicymitquimica.com In potato (Solanum tuberosum) cultivars, this compound is among the major volatile compounds found in leaf emission blends. nih.gov Studies have investigated the influence of specifically altering the volatile content of potato tubers, including enhancing levels of alpha-copaene. researchgate.net For example, tuber-specific over-expression of a potato alpha-copaene synthase gene resulted in up to 15-fold enhanced alpha-copaene concentration in tubers of a non-fragrant potato cultivar. researchgate.net However, sensory evaluation by an untrained panel did not reveal significant differences in the aroma or taste of these transgenic tubers compared to controls, suggesting that alpha-copaene may not be a major component of potato flavor despite its increased abundance. researchgate.net Different potato cultivars can have varying levels of alpha-copaene in their tubers. researchgate.net For instance, relative concentrations of alpha-copaene were significantly greater in tubers from Solanum tuberosum group Phureja cultivar Mayan Gold and line 333-16 compared to Solanum tuberosum group Tuberosum cultivars Maris Piper and Desiree. researchgate.net
Antimicrobial Activities and Mechanisms
This compound has been shown to exhibit antimicrobial properties. ontosight.aiontosight.aialfa-chemistry.com It is considered a potential natural preservative. ontosight.ai
Efficacy Against Foodborne Pathogenic Bacteria (e.g., S. aureus, E. coli, B. cereus, Sh. bogdii)
Alpha-copaene has demonstrated good antimicrobial activity against common foodborne pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Shigella bogdii. doi.orgcolab.wsdp.techglobalauthorid.com Studies have explored its antibacterial activity and mechanism of action against these bacteria. doi.orgcolab.ws
Research indicates that alpha-copaene can inhibit bacterial growth. doi.orgcolab.ws The minimum inhibitory concentration (MIC) of alpha-copaene against S. aureus, E. coli, B. cereus, and Sh. bogdii ranges from 0.5 to 1 μL/mL, and the minimum bactericidal concentration (MBC) ranges from 2 to 4 μL/mL. doi.orgcolab.ws Alpha-copaene has been shown to decrease the survival rate of foodborne pathogenic bacteria in a concentration-dependent manner. doi.org
The antibacterial mechanism of alpha-copaene involves damage to the bacterial cell membrane. doi.orgcolab.ws Scanning electron microscopy and flow cytometry have shown morphological changes and damage to the cell membrane in bacteria treated with alpha-copaene. doi.orgcolab.ws Confocal microscopy and cell content leakage further confirm cell membrane damage and increased permeability caused by alpha-copaene treatment. doi.orgcolab.ws This damage is likely the primary antibacterial mechanism, leading to the death of foodborne pathogens. doi.org
Furthermore, alpha-copaene can suppress biofilm formation by decreasing the hydrophobicity of the cell surface. doi.orgcolab.ws Decreased hydrophobicity inhibits biofilm formation. doi.org
A study showed that 4 μL/mL of alpha-copaene inhibited the growth of S. aureus, E. coli, B. cereus, and Sh. bogdii in beef soup, suggesting its potential as a novel food preservative. doi.orgcolab.ws
Here is a table summarizing the minimum inhibitory and bactericidal concentrations of alpha-copaene against certain foodborne pathogens:
| Foodborne Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Staphylococcus aureus | 0.5–1 μL/mL doi.orgcolab.ws | 2–4 μL/mL doi.orgcolab.ws |
| Escherichia coli | 0.5–1 μL/mL doi.orgcolab.ws | 2–4 μL/mL doi.orgcolab.ws |
| Bacillus cereus | 0.5–1 μL/mL doi.orgcolab.ws | 2–4 μL/mL doi.orgcolab.ws |
| Shigella bogdii | 0.5–1 μL/mL doi.orgcolab.ws | 2–4 μL/mL doi.orgcolab.ws |
Previous experiments investigating the antimicrobial properties of alpha-copaene against Staphylococcus aureus have reported moderate-to-weak in vitro growth-inhibitory effects with MICs around 1000 µg/mL. researchgate.net
Antifungal Properties
Sesquiterpenes, including this compound, are reported to have antifungal properties. nih.gov Alpha-copaene shows strong antimicrobial effects when tested against both Gram-positive and Gram-negative bacteria, and also exhibits antifungal properties. alfa-chemistry.com
Mechanistic Insights into Cell Membrane Permeability and Biofilm Inhibition
Alpha-copaene has demonstrated antibacterial activity against several foodborne pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Shigella bogdii. doi.org Studies indicate that alpha-copaene exerts its antibacterial effects, in part, by disrupting the bacterial cell membrane structure, leading to increased cell membrane permeability and subsequent cell content leakage. doi.org This damage to the cell membrane can ultimately result in cell death. doi.orgresearchgate.net
Beyond its direct effects on cell membranes, alpha-copaene has also been shown to suppress biofilm formation. doi.org The mechanism behind this anti-biofilm activity appears to involve a decrease in the hydrophobicity of the bacterial cell surface. doi.org Cell surface hydrophobicity plays a crucial role in the initial adhesion of bacteria and the subsequent development of biofilms. doi.org By reducing this hydrophobicity, alpha-copaene can inhibit bacterial attachment and the formation of these protective microbial communities. doi.orgalfa-chemistry.com
Antioxidant Activities in Cellular Models
This compound has been shown to possess antioxidant properties in various cellular models, suggesting a role in protecting cells from oxidative stress. alfa-chemistry.com Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of numerous diseases. nih.gov
In vitro Studies on Human Lymphocytes
In vitro studies conducted on human lymphocyte cultures have investigated the antioxidant capacity of this compound. nih.govscispace.com These studies measured the total antioxidant capacity (TAC) of the cell cultures after treatment with different concentrations of this compound. nih.govscispace.comnih.gov
Research has shown that at concentrations of 50 and 100 mg/L, this compound significantly increased the total antioxidant capacity in human lymphocyte cultures compared to control groups. nih.govscispace.comnih.govscilit.comresearchgate.net This suggests that this compound can enhance the antioxidant defense mechanisms in these cells. nih.gov Importantly, at these concentrations, this compound did not induce genotoxic effects in human lymphocytes. nih.govscispace.comscilit.comresearchgate.net Higher concentrations of this compound (200 and 400 mg/L) were found to reduce cell proliferation and exhibit cytotoxic effects on human lymphocytes. nih.govscispace.comscilit.com
Data on the effect of this compound on Total Antioxidant Capacity in human lymphocytes:
| Concentration (mg/L) | TAC Level (relative to control) | Citation |
| 0 | Control | nih.govscispace.com |
| 50 | Significant increase | nih.govscispace.comnih.govscilit.comresearchgate.net |
| 100 | Significant increase | nih.govscispace.comnih.govscilit.comresearchgate.net |
| 200 | Not significant increase / Reduced cell proliferation | nih.govscispace.comscilit.com |
| 400 | Not significant increase / Reduced cell proliferation | nih.govscispace.comscilit.com |
Effects on Rat Primary Neurons and Neuroblastoma Cell Lines
Studies have also explored the effects of alpha-copaene on primary rat neurons and N2a neuroblastoma cell lines, focusing on its cytotoxic and antioxidant activities. ayurvedicoils.comcaymanchem.combertin-bioreagent.comszabo-scandic.comunila.ac.id Alpha-copaene has been shown to inhibit the proliferation of primary rat neurons and N2a neuroblastoma cells in a concentration-dependent manner, particularly at concentrations greater than 100 mg/L. caymanchem.combertin-bioreagent.comszabo-scandic.comcaymanchem.com
Regarding antioxidant activity, alpha-copaene has been reported to increase the total antioxidant capacity in both primary rat neurons and N2a neuroblastoma cells. ayurvedicoils.comalfa-chemistry.comcaymanchem.combertin-bioreagent.comszabo-scandic.comunila.ac.idcaymanchem.com One study indicated that alpha-copaene at 25 mg/L increased TAC in these cell types. caymanchem.combertin-bioreagent.comszabo-scandic.comcaymanchem.com Another study on N2a neuroblastoma cells showed that while alpha-copaene increased TAC, higher doses also increased the total oxidative status (TOS). researchgate.netunila.ac.id
Anti-Inflammatory Modulatory Effects in In Vitro Systems
This compound has been linked to anti-inflammatory effects in in vitro systems. ajol.info These effects are believed to involve the modulation of signaling pathways related to inflammation.
Interaction with Molecular Targets and Signaling Pathways
The mechanism of action of this compound regarding its anti-inflammatory properties is thought to involve interactions with various molecular targets and pathways. this compound may modulate signaling pathways involved in inflammation, potentially inhibiting pro-inflammatory enzymes and reducing the production of reactive oxygen species.
Studies on essential oils containing alpha-copaene, such as those from Commiphora sphaerocarpa, have provided insights into potential molecular targets. The essential oil of C. sphaerocarpa, which contains alpha-copaene as a major constituent, demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. ajol.inforesearchgate.net This suggests that this compound, as a component, may contribute to the suppression of NO, a key mediator of inflammation. ajol.inforesearchgate.net
Further research on C. sphaerocarpa essential oil indicated that its anti-inflammatory activity involved the inhibition of NF-κB and MAPK signaling pathways. ajol.inforesearchgate.net It also triggered the activation of the Nrf2/HO-1 signaling pathway. ajol.inforesearchgate.net While these findings relate to the essential oil as a whole, they suggest that alpha-copaene, as a major component, could play a role in modulating these pathways. ajol.inforesearchgate.net The NF-κB and MAPK pathways are central to the regulation of pro-inflammatory gene expression. mdpi.com
Another study on Citri Reticulatae Pericarpium essential oil, which also contains various terpenes, highlighted potential targets and pathways involved in anti-inflammatory effects, including the NLR Family Pyrin Domain-Containing 3 (NLRP3) inflammasome and pathways such as neuroactive ligand-receptor interaction. mdpi.com While alpha-copaene was not explicitly highlighted as a top component in this specific study, the findings illustrate the complex interplay of terpenes with multiple inflammatory targets and pathways. mdpi.com
Inhibition of Pro-inflammatory Enzymes and Reactive Oxygen Species Production
This compound has been investigated for its potential anti-inflammatory and antioxidant properties, which involve modulating signaling pathways related to inflammation and oxidative stress. Studies suggest that the compound may inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species (ROS). For instance, research on copaiba oleoresins containing this compound has shown inhibition of nitric oxide (NO) production in murine macrophages. While direct studies specifically on this compound's effect on enzymes like 5-lipoxygenase (5-LOX), xanthine (B1682287) oxidase, or hyaluronidase (B3051955) are less detailed in the provided results, the general anti-inflammatory potential is linked to the modulation of such enzymatic activities and the reduction of inflammatory mediators like ROS. This compound has been reported to increase total antioxidant capacity in certain cell cultures at specific concentrations.
Acetylcholinesterase (AChE) Inhibition Studies
This compound has demonstrated potential as an acetylcholinesterase (AChE) inhibitor, an enzyme crucial in the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE can lead to increased levels of acetylcholine, a strategy relevant to conditions characterized by cholinergic deficits.
Binding Affinity Analysis
Molecular docking studies have been employed to assess the binding affinity of this compound to the AChE enzyme. For instance, alpha-copaene has shown a binding affinity to AChE. One study indicated that alpha-copaene had a superior action compared to the drug physostigmine (B191203) in molecular docking regarding AChE enzyme inhibition. Another study comparing isomers found that beta-copaene showed a stronger binding affinity (-9.1 kcal/mol) to AChE compared to alpha-copaene (-8.8 kcal/mol). The binding affinity is often characterized by negative binding energy values, with more negative values indicating stronger binding.
Table 1: this compound and AChE Binding Affinity
| Compound | Binding Affinity (kcal/mol) |
| Beta-Copaene | -9.1 |
| Alpha-Copaene | -8.8 |
Interaction with Enzyme Active Site Residues
Molecular docking studies provide insights into how this compound interacts with specific amino acid residues within the active site of AChE. Beta-copaene has been shown to interact with peripheral anionic site (PAS) residues, specifically Tyr120 and Asp71, as well as Trp83 in the catalytic triad (B1167595). Alpha-copaene, on the other hand, appears to bind primarily to residues in the catalytic triad, including Trp83, Gly117, and His439. These interactions with key residues in the active site contribute to the observed inhibitory activity.
Antiproliferative Activities in Cell Culture Models
This compound has demonstrated antiproliferative effects in various cell culture models, suggesting potential in inhibiting cell growth.
Inhibition of Cell Proliferation in Rat Neurons and Neuroblastoma Cells
Alpha-copaene has been shown to inhibit the proliferation of cultured primary rat neurons and N2a rat neuroblastoma cells in a concentration-dependent manner. Significant decreases in cell proliferation were observed in cultured primary rat neurons starting at a concentration of 150 mg/L and in N2a neuroblastoma cells starting at 100 mg/L. researchgate.netresearchgate.netresearchgate.netnih.gov This indicates a direct dose-response relationship, where higher concentrations lead to decreased cell proliferation.
Table 2: Alpha-Copaene Concentration and Cell Proliferation Inhibition
| Cell Type | Concentration (mg/L) | Effect on Proliferation |
| Primary Rat Neurons | ≥ 150 | Significant decrease |
| N2a Neuroblastoma Cells | ≥ 100 | Significant decrease |
Effects on Cultured Human Lymphocytes
Studies have also investigated the effects of this compound on cultured human lymphocytes. This compound significantly reduced the proliferation of human lymphocytes at higher concentrations (200 and 400 mg/L) when assessed using MTT and LDH assays. At lower concentrations (50 and 100 mg/L), this compound was found to increase the total antioxidant capacity in human lymphocyte cultures. Importantly, studies reported that this compound did not induce genotoxic effects in human lymphocyte cultures at the tested concentrations.
Table 3: this compound Effects on Cultured Human Lymphocytes
| Concentration (mg/L) | Effect on Proliferation | Effect on Antioxidant Capacity | Genotoxicity |
| 50 | Not specified | Increased | No |
| 100 | Not specified | Increased | No |
| 200 | Reduced | Not specified | No |
| 400 | Reduced | Not specified | No |
Advanced Analytical Methodologies for Copaene Research
Chromatographic Techniques
Chromatography plays a vital role in separating Copaene from other components in a mixture based on differential partitioning between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. oup.comnih.gov In GC-MS, components of a sample are separated by a gas chromatograph based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns. oup.commdpi.comajol.info
GC-MS is effective for identifying this compound in essential oils and other plant extracts by comparing its retention time and mass spectrum to those of authentic standards or spectral libraries such as the NIST database. mdpi.comajol.infonist.govnist.gov The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak at m/z 204 mdpi.com, corresponding to its molecular weight, and characteristic fragmentation ions that aid in its identification. Studies have successfully used GC-MS to identify α-copaene as a constituent in various plant essential oils, including those from clove, Tephrosia vogelii, and Sphaeranthus ukambensis. mdpi.comajol.inforesearchgate.net
GC-MS can also be used for quantitative analysis by using internal standards and calibrating the detector response to known concentrations of this compound. oup.comresearchgate.net However, quantifying this compound in complex mixtures can be challenging due to potential co-elution with isomers or other compounds. oup.com
Data from GC-MS analysis of essential oils can reveal the relative abundance of α-copaene. For instance, analysis of Tephrosia vogelii essential oil showed α-copaene at 22.9%, while in Sphaeranthus ukambensis, it was found at 23.8%. ajol.inforesearchgate.net In Copaiba oil-resin samples, α-copaene was found to be the second most abundant compound, ranging from 7.33% to 11.25% in authentic samples, with wider variation (0–32.93%) observed in commercial samples. nih.gov
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)
GC×GC-MS offers enhanced separation power compared to one-dimensional GC-MS by coupling two capillary columns with different stationary phases. gcms.cz This technique separates compounds based on two different properties, significantly increasing peak capacity and improving the resolution of complex mixtures. gcms.cz For the analysis of essential oils and other natural products containing numerous terpenes and sesquiterpenes, GC×GC-MS can provide better separation of isomers and closely eluting compounds, including this compound, which might co-elute in traditional GC-MS. gcms.czlcms.cz
In GC×GC-MS, the effluent from the first column is continuously transferred to the second column using a modulator. The second column is typically shorter and has a different selectivity, allowing for rapid separation in the second dimension. This results in a 2D chromatogram where compounds are plotted based on their retention times on both columns. This spatial separation in the 2D plane helps in the identification and quantification of components that are not well-resolved by 1D GC-MS. gcms.cz The improved separation in GC×GC-MS can also lead to cleaner mass spectra, facilitating more confident compound identification through library matching. gcms.cz
GC×GC-MS has been applied to the analysis of complex volatile profiles in various samples, and its ability to resolve sesquiterpenes like this compound from other co-eluting compounds has been demonstrated. gcms.czlcms.czresearchgate.net
Enantioselective Gas Chromatography for Chiral Analysis
This compound is a chiral molecule, existing as (-)-α-copaene and (+)-α-copaene enantiomers. ontosight.aialfa-chemistry.com The biological activity of these enantiomers can differ significantly. alfa-chemistry.commdpi.comnih.gov Enantioselective gas chromatography (enantio-GC) is a specialized technique used to separate and quantify individual enantiomers in a mixture. mdpi.comnih.govmdpi.comnih.gov
Enantio-GC utilizes a chiral stationary phase in the capillary column that interacts differently with each enantiomer, causing them to elute at different retention times. mdpi.commdpi.com Cyclodextrin-based stationary phases, such as trifluoroacetyl gamma-cyclodextrin (B1674603) (G-TA) or diethyl tert-butyldimethylsilyl-β-cyclodextrin, are commonly used for the chiral separation of terpenes and sesquiterpenes like this compound. mdpi.commdpi.comnih.gov
By using enantio-GC, researchers can determine the enantiomeric distribution or enantiomeric excess (ee) of this compound in natural samples. For example, enantio-GC analysis of α-copaene isolated from de-eugenolyzed clove essential oil revealed a mixture of both enantiomers, with 67.6% corresponding to (-)-α-copaene and 32.4% to (+)-α-copaene. mdpi.com Another study on olive fruit volatiles showed that olive fruits release both α-copaene enantiomers. nih.gov Enantioselective analysis has also been applied to determine the enantiomeric distribution of chiral compounds, including α-copaene, in essential oils from other plants like Ocotea quixos and Coreopsis triloba. mdpi.comnih.gov
The data obtained from enantio-GC is crucial for understanding the biological and ecological roles of individual this compound enantiomers.
Spectroscopic Techniques
Spectroscopic methods provide valuable structural information about this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). mdpi.comresearchgate.net NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, has been used to characterize and confirm the structure of this compound isolated from natural sources. mdpi.comresearchgate.net
¹H NMR for Proton Assignment
¹H NMR spectroscopy focuses on the signals produced by hydrogen nuclei (protons) in a molecule. mdpi.com The ¹H NMR spectrum of this compound provides information about the different types of protons present, their chemical shifts (δ), splitting patterns (multiplicity), and integration (relative number of protons). mdpi.com These parameters are indicative of the functional groups and their positions within the this compound structure.
For example, the ¹H NMR spectrum of α-copaene isolated from clove oil showed characteristic signals, including a singlet at δ 5.2 ppm for the vinylic proton, multiplets between δ 2.2–2.0 ppm for methylene (B1212753) and methine protons, a singlet at δ 1.7 ppm for the vinylic methyl group, doublets at δ 0.8 ppm for the isopropyl methyl groups, and a singlet at δ 0.7 ppm for the quaternary methyl group. mdpi.com Analysis of the chemical shifts and coupling constants allows for the assignment of specific proton signals to corresponding positions in the this compound molecule, confirming its structure. mdpi.com
While the provided search results offer some ¹H NMR data for α-copaene mdpi.com, a comprehensive assignment of all protons would typically involve detailed analysis of coupling patterns and potentially 2D NMR techniques like COSY (Correlation Spectroscopy).
Data Table: Selected ¹H NMR Data for α-Copaene mdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Partial) |
| 5.2 | sa | 1H | C=CH |
| 2.2–2.0 | m | 3H | H-2 + H-5 |
| 1.7 | sa | 3H | C=CCH₃ |
| 0.8 | dd (J = 7, 5 Hz) | 6H | CH(CH₃)₂ |
| 0.7 | s | 3H | CCH₃ |
Note: sa = broad singlet, m = multiplet, dd = doublet of doublets, s = singlet.
13C NMR for Carbon Skeleton Elucidation
Infrared (IR) Spectrophotometry
Infrared (IR) spectrophotometry provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.comconicet.gov.areujournal.org For this compound, key absorption bands in the IR spectrum can indicate the presence of C-H stretching vibrations (typically in the 2800-3100 cm⁻¹ region), C=C stretching vibrations (around 1600-1680 cm⁻¹), and C-H bending vibrations. mdpi.comacs.org The specific pattern of these bands serves as a fingerprint that can help confirm the identity of this compound. mdpi.com
Characteristic IR absorption bands for α-copaene have been reported, including peaks at approximately 3029 cm⁻¹, 1665 cm⁻¹, and 786 cm⁻¹. mdpi.com
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. nih.govajol.inforesearchgate.netoup.comresearchgate.netnih.gov Electron ionization (EI) is a common ionization method used in GC-MS that produces characteristic fragmentation patterns. mdpi.comorientjchem.org
The fragmentation pattern of a molecule in MS provides structural information by breaking the molecule into smaller, charged fragments. orientjchem.orglibretexts.org The mass-to-charge ratio (m/z) of these fragments and their relative abundances are recorded, generating a mass spectrum unique to the compound. mdpi.comorientjchem.org For this compound, the molecular ion peak (M⁺) is observed at m/z 204, corresponding to its molecular weight. mdpi.com Characteristic fragment ions are formed through predictable cleavage pathways of the sesquiterpene structure. mdpi.comorientjchem.org
Reported MS fragmentation data for α-copaene includes significant ions at m/z 204 (M⁺, 20% relative abundance), m/z 161 (96%), m/z 119 (100%, base peak), m/z 105 (93%), m/z 93 (48%), m/z 77 (20%), and m/z 55 (21%). mdpi.com The fragment at m/z 161 corresponds to the loss of an isopropyl group. beilstein-journals.org The base peak at m/z 119 is a significant indicator in the mass spectrum of α-copaene. mdpi.com
Sample Preparation and Extraction Techniques
Efficient sample preparation and extraction techniques are essential to isolate and concentrate this compound from its natural sources before analysis. The choice of method depends on the matrix and the desired analytical sensitivity.
Headspace-Solid Phase Microextraction (HS-SPME)
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free or solvent-reduced technique used for the extraction of volatile and semi-volatile compounds from the headspace above a sample matrix. nih.govresearchgate.netakjournals.comrsc.orgtandfonline.com In this method, a coated fiber is exposed to the headspace, adsorbing volatile compounds. The fiber is then inserted directly into the injection port of a GC (often coupled with MS) for thermal desorption and analysis. akjournals.comrsc.org
HS-SPME is particularly useful for analyzing the volatile profile of plant materials, including those containing this compound. nih.govresearchgate.nettandfonline.commdpi.com It has been applied to the analysis of this compound in various matrices, such as plant leaves and fruits. nih.govtandfonline.commdpi.comnih.gov The technique offers advantages in terms of simplicity, speed, and minimal sample manipulation, reducing the risk of degradation or loss of volatile compounds. nih.gov Studies have shown that HS-SPME can effectively extract this compound, making it a valuable tool for studying its presence and variation in different plant samples. nih.govtandfonline.commdpi.comnih.govrsc.org
Fractional Distillation for Enrichment
Fractional distillation is a technique used to separate components of a liquid mixture based on their boiling points. rsc.org This method can be employed to enrich or isolate this compound from complex mixtures like essential oils, where it may be present as a minor component. mdpi.comcsic.es By carefully controlling the temperature and pressure, fractions enriched in compounds within a specific boiling point range, including this compound, can be collected. csic.esgoogle.com
Studies have demonstrated the use of fractional distillation, sometimes under vacuum, to obtain fractions with increased concentrations of α-copaene from sources such as clove oil. mdpi.comcsic.es This enrichment step can be beneficial for subsequent detailed analysis or for obtaining larger quantities of this compound for further research. mdpi.comcsic.es For example, fractional distillation of clove oil has yielded fractions with significantly higher percentages of α-copaene compared to the original oil. mdpi.comcsic.es
| Fraction | α-Copaene Content (%) |
| Original Oil | 2.12 csic.es |
| Enriched Fraction 1 | 8.04 mdpi.com |
| Enriched Fraction 2 | 8.04 mdpi.com |
| Highly Enriched Fraction | 99 mdpi.com |
Note: Data is illustrative and based on reported findings for α-copaene from clove oil. mdpi.comcsic.es
Isotopic Labeling for Biosynthetic Pathway Elucidation
Deuterium (B1214612) Labeling Experiments (e.g., d₂-DOX, d₃-MVL)
Deuterium labeling experiments using stable isotope-labeled precursors such as [5,5-²H₂]-1-deoxy-ᴅ-xylulose (d₂-DOX) and [6,6,6-²H₃]-(±)-mevalonolactone (d₃-MVL) have been successfully employed to investigate the biosynthesis of sesquiterpene hydrocarbons, including this compound, in plants like Vitis vinifera (grapevine). beilstein-journals.orgresearchgate.netresearchgate.net These compounds serve as key precursors in the methylerythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways, respectively, which are the two primary routes for isoprenoid biosynthesis in plants. beilstein-journals.orgresearchgate.net
In in vivo feeding experiments, isolated plant tissues, such as grape berry exocarp, are supplied with the deuterated precursors. beilstein-journals.orgresearchgate.net Following incubation, the volatile compounds, including sesquiterpenes, are extracted and analyzed, often using techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF–MS). beilstein-journals.orgresearchgate.net The mass spectra of the labeled sesquiterpenes are compared to those of their unlabeled counterparts. beilstein-journals.orgresearchgate.net The number and position of incorporated deuterium atoms provide direct evidence for the biosynthetic route taken. beilstein-journals.orgresearchgate.net
For example, studies in Vitis vinifera have shown that administration of d₃-MVL can lead to the incorporation of up to 8 deuterium atoms into certain sesquiterpene hydrocarbons, while d₂-DOX can result in the incorporation of up to 6 deuterium atoms. beilstein-journals.org Analysis of the mass spectral fragmentation patterns of the labeled compounds allows researchers to deduce the intermediate carbocations and cyclization mechanisms involved in the formation of complex structures like the tricyclic skeleton of this compound. beilstein-journals.orgresearchgate.net These experiments have been instrumental in substantiating multistage cyclization reactions in sesquiterpene biosynthesis and clarifying the role of specific intermediates, such as germacrene D, in the formation of this compound and its isomers. beilstein-journals.orgresearchgate.net
Chemometric Approaches for Compositional Analysis
Chemometric approaches involve the application of statistical and mathematical methods to chemical data to extract meaningful information and identify patterns. In the context of this compound research, chemometrics is widely used for the compositional analysis of complex mixtures, particularly essential oils and plant extracts where this compound is a constituent. mdpi.comnih.govtandfonline.comresearchgate.netd-nb.info Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are commonly employed to analyze gas chromatography-mass spectrometry (GC-MS) data, which provides detailed profiles of the volatile compounds present. mdpi.comnih.govtandfonline.comresearchgate.netd-nb.info
Chemometric analysis can reveal the natural variability in the concentration of this compound and other compounds across different plant species, geographical origins, or even within different parts of the same plant. mdpi.comnih.govtandfonline.comresearchgate.netd-nb.info This is crucial for chemotaxonomic studies, quality control, and detecting adulteration in commercial products. nih.govd-nb.info
The concentration of alpha-copaene can vary significantly depending on the source. For example, in one study on Salvia species, alpha-copaene content ranged from 0.2% to 13.7% across different species and populations. researchgate.net In another study focusing on copaiba oil-resin, the composition of alpha-copaene varied widely in commercial samples (0–32.93%) compared to other sample groups (3.55–11.96%). nih.gov These variations underscore the importance of chemometric analysis in characterizing and understanding the diversity of natural products.
Here is an example of compositional data that can be analyzed using chemometric methods:
| Salvia Species (Abbreviation) | (E)-Caryophyllene (%) | Germacrene D (%) | α-Copaene (%) | Caryophyllene Oxide (%) | α-Humulene (%) |
| S. aethiopis (saeth) | 30.6 | 20.0 | 13.7 | 8.4 | 6.4 |
| Salvia sp. 2 | 2.9 | 3.1 | 3.1 | - | 2.7 |
| Salvia sp. 3 | 3.0 | 5.4 | 5.4 | - | 4.7 |
| Salvia sp. 4 | 4.7 | 0.7 | 0.7 | - | 59.6 |
| Salvia sp. 5 | 59.6 | 0.2 | 0.2 | - | 4.5 |
Note: Data is illustrative and based on findings from a study on Salvia essential oils. researchgate.net
Chemometric techniques applied to such data can reveal correlations between compound profiles and factors like species, origin, or environmental conditions. mdpi.comnih.govtandfonline.comresearchgate.netd-nb.info
Computational and Theoretical Investigations of Copaene
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are widely used computational techniques to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein or enzyme, and to estimate the strength of the interaction. These studies provide valuable information about the potential biological targets of a compound and the key residues involved in binding.
Enzyme Active Site Predictions and Substrate Interactions
Computational methods can be employed to predict the active sites of enzymes and analyze how substrates, such as farnesyl diphosphate (B83284) (FPP) in the case of sesquiterpene synthases, interact within these sites. Analyzing the interactions between a ligand like copaene and the amino acid residues within a protein's active site helps in understanding the molecular basis of binding. Studies have utilized molecular docking to explore the interaction of this compound with various proteins, including Mitogen-Activated Protein Kinase 1, sucrose (B13894) hydrolase, and Peptide deformylase in M. oryzae and Xag, respectively researchgate.net. Hydrophobic interactions involving specific amino acids have been observed in these docking studies researchgate.net. Molecular docking has also been used to investigate the interaction of α-copaene with isoleucyl-tRNA synthetase and α-synuclein, identifying hydrophobic interactions with residues like GLU135, LEU18, LYS22, PHE27, THR134, TRP21, TRP140, TYR139, and VAL141 in the latter case researchgate.net. Another study explored the binding of α-copaene and other essential oil metabolites to S. aureus TyrRS, noting that most metabolites were stabilized by pi-interactions rather than hydrogen bonding tandfonline.comnih.gov. Computational approaches, including those utilizing unsupervised language modeling, are being developed to improve the prediction of enzymatic active sites and substrate interactions based on sequence and reaction data chemrxiv.org.
Ligand-Protein Binding Affinity Calculations (e.g., AChE)
Calculating the binding affinity between a ligand and a protein is crucial for assessing the strength of their interaction. Molecular docking provides scoring functions that estimate binding affinity, often expressed in terms of binding energy (e.g., kcal/mol). More rigorous methods like molecular dynamics simulations combined with free energy calculations (e.g., MM-PBSA) can provide more accurate binding free energy estimates nih.govnih.gov.
Regarding acetylcholinesterase (AChE), computational studies have investigated the potential inhibitory activity of various compounds, including terpenes. One study specifically reported molecular docking results for alpha- and beta-copaene with AChE, showing binding affinities of -8.8 and -9.1 kcal/mol, respectively nih.gov. These values suggest favorable binding interactions with the enzyme nih.gov. The study indicated that terpenoid compounds, including alpha- and beta-copaene, demonstrated hydrophobic interactions with both the catalytic triad (B1167595) and the peripheral anionic site of AChE, suggesting a potential for dual inhibition nih.gov. Molecular docking studies have also indicated that α-copaene may have superior action compared to the drug physostigmine (B191203) against acetylcholinesterase researchgate.net.
Here is a table summarizing some reported binding affinities from computational studies involving this compound:
| Compound | Target Protein/Enzyme | Method | Binding Affinity (kcal/mol) | Reference |
| Alpha-Copaene | AChE | Molecular Docking | -8.8 | nih.gov |
| Beta-Copaene | AChE | Molecular Docking | -9.1 | nih.gov |
| Alpha-Copaene | S. aureus TyrRS | Molecular Docking | -7.6 | researchgate.nettandfonline.comnih.gov |
| Alpha-Copaene | α-synuclein | Molecular Docking | High binding affinity | researchgate.net |
| Alpha-Copaene | ROB2 protein (Antiwolbachial target) | Molecular Docking | -6.6 | mdpi.com |
Note: Binding affinity values can vary depending on the specific software, force fields, and protein structures used in the computational study.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are powerful tools for investigating the electronic structure of molecules and transition states, providing detailed insights into reaction mechanisms. These methods are particularly valuable for studying complex enzymatic reactions involving the formation and rearrangement of reactive intermediates like carbocations.
Carbocation Stability and Rearrangement Pathways
The biosynthesis of cyclic terpenes, including this compound, from linear prenyl diphosphates like FPP involves a series of cyclization and rearrangement steps mediated by terpene synthases. These reactions proceed through highly reactive carbocation intermediates. Quantum chemical calculations are essential for understanding the stability of these carbocations and the energy barriers associated with their rearrangements.
Studies utilizing quantum chemical calculations have explored carbocation rearrangement pathways relevant to terpene biosynthesis researchgate.netresearchgate.netrsc.orguregina.ca. These calculations help delineate the intricate cascade of events, including hydride shifts and alkyl migrations, that lead to the formation of diverse cyclic structures from a common precursor researchgate.netresearchgate.netrsc.orguregina.ca. For instance, germacrene D, a common intermediate in the biosynthesis of many sesquiterpenes including this compound, is known to undergo acid-catalyzed rearrangement to this compound and cadinene-type products researchgate.net. Quantum chemical calculations can model the potential energy surface of these rearrangements, identifying transition states and intermediate structures to confirm proposed mechanisms researchgate.netresearchgate.netrsc.org. The formation of germacrene D itself involves 1,10-cyclization of the farnesyl cation, and its subsequent rearrangement pathways to various sesquiterpenes, including those structurally related to this compound, can be investigated using these computational methods researchgate.netmdpi.com. Theoretical studies have assessed mechanistic proposals for carbocation cascade reactions leading to tricyclic sesquiterpenes researchgate.net.
Quantum chemical calculations can also provide insights into the role of protein active sites in stabilizing specific carbocation intermediates and guiding the rearrangement pathways towards particular products researchgate.netacs.org. The interaction between carbocations and aromatic amino acid residues in the active site, for example, can provide stabilization through cation-π interactions researchgate.net.
Phylogenetic Analysis of Terpene Synthases
Phylogenetic analysis of terpene synthases (TPSs) helps in understanding the evolutionary relationships between these enzymes and inferring their potential functions and product profiles. By comparing the amino acid sequences of known terpene synthases, researchers can construct phylogenetic trees that group together enzymes with similar evolutionary histories and often, similar catalytic activities.
Prediction of Enzyme Functionality and Product Profiles
Phylogenetic analysis is a valuable tool for predicting the function of newly identified terpene synthase genes and anticipating the types of terpene products they are likely to synthesize. Terpene synthases are classified into different families and subfamilies based on their sequence similarity and presumed evolutionary origins nih.govresearchgate.netmdpi.com. Sesquiterpene synthases, which produce C15 compounds like this compound from FPP, typically belong to the TPS-a subfamily in plants oup.com.
Studies have utilized phylogenetic analysis to investigate sesquiterpene synthases from various organisms, including plants and fungi, and correlate their evolutionary relationships with their product profiles nih.govresearchgate.netmdpi.comoup.compnas.orgrsc.org. For example, phylogenetic analysis of sesquiterpene synthases from Cycas species revealed distinct groupings influenced by the types of products nih.gov. It has been predicted through phylogenetic analysis that α-copaene synthase genes show homology to germacrene B, germacrene D, and valencene (B1682129) synthase genes nih.gov.
While sequence similarity is a primary factor in phylogenetic analysis, predicting the exact product profile of a terpene synthase can be complex, as some enzymes are multi-product synthases, producing several different terpenes from a single substrate mdpi.comoup.comnih.gov. However, phylogenetic clustering often correlates with the major product or the type of cyclization reaction catalyzed by the enzyme mdpi.comnih.gov. For instance, some clades in fungal sesquiterpene synthase phylogenetic trees are associated with enzymes that produce β-copaene or cadinene via specific intermediates mdpi.com. Phylogenetic analysis, combined with functional characterization of enzymes, helps in identifying candidate genes for the biosynthesis of specific terpenes like this compound oup.comnchu.edu.twfrontiersin.org.
Here is a simplified representation of how phylogenetic analysis can inform predictions:
| Phylogenetic Clade/Group | Related Known Enzymes (Examples) | Predicted Product Types (Examples) | Basis for Prediction |
| TPS-a (plants) | Germacrene D synthase, β-caryophyllene synthase | Sesquiterpenes (C15) | Evolutionary relationship, shared catalytic domain |
| Specific Sesqui-TPS Clade | Enzymes producing germacrene D, valencene | This compound, Cadinenes | High sequence homology, likely shared reaction intermediate (germacrene D) |
| Fungal Sesqui-TPS Clade II | Enzymes producing β-copaene, cadinene | β-Copaene, Cadinenes | Clustering with functionally characterized enzymes mdpi.com |
Phylogenetic analysis, coupled with other computational and experimental techniques, continues to be instrumental in the discovery and characterization of novel terpene synthases and the elucidation of their roles in producing diverse terpene scaffolds.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling explores the relationship between the chemical structure of a compound and its biological activity. This computational approach is valuable in identifying key structural features that influence activity and can guide the design of compounds with improved properties. For this compound, computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been employed to understand its interactions with biological targets and predict its activities.
Computational studies on sesquiterpenes, including this compound, have utilized quantum chemistry methods to investigate SAR and other properties. These studies aim to correlate structural characteristics with biological effects. researchgate.net For instance, molecular modeling has been used to understand the biological activity of (+)-α-copaene as a male medfly attractant. By comparing the structures of (+)-α-copaene and (-)-ceralure B1, another male medfly attractant, researchers have sought to identify structural similarities that explain their shared activity. upv.es This involves computing stereochemistry and analyzing the 3D structures to find common surface areas for molecular overlay. upv.es
QSAR models have also been developed for various sesquiterpenoids, including (-)-α-copaene, to relate their molecular properties to observed biological activities. One study developed 3D-QSAR models to assess the hepatoprotective effect of fifteen sesquiterpenoids. These models related the hepatoprotection activity against lipid peroxidation to molecular properties, demonstrating good statistical fit and predictive power. nih.gov The study indicated that structural and chemical features such as shape, branching, symmetry, and the presence of electronegative fragments play a role in modulating the hepatoprotective activity of these compounds. nih.gov
In the context of potential antiviral activity, in silico studies, including molecular docking, have investigated the interaction of this compound with viral proteins, such as the SARS CoV-2 main protease. semanticscholar.org Molecular docking simulations predict how a ligand, like this compound, binds to a protein target. In one such study, this compound showed a specific binding affinity to the SARS CoV-2 main protease, primarily through hydrophobic interactions with certain amino acid residues. semanticscholar.org While hydrogen bonding was observed for other tested compounds, this compound's interaction was predominantly hydrophobic. semanticscholar.org
Another application of computational SAR studies involving this compound is in the search for connexin-43 (Cx43) gap junction inhibitors. QSAR and 3D-QSAR models have been used to evaluate potential inhibitors, including terpenes structurally similar to α-copaene. mdpi.com These models correlate predicted inhibitory concentrations with experimental data, demonstrating that QSAR can be a useful tool for identifying potent inhibitors and guiding further experimental validation. mdpi.com
Detailed research findings from these computational investigations often involve analyzing binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and molecular descriptors that contribute to the SAR. For example, in the SARS CoV-2 main protease study, the binding affinity (ΔG) of this compound was calculated, and the specific amino acids involved in hydrophobic interactions were identified. semanticscholar.org
While specific detailed data tables solely focused on this compound's SAR modeling parameters across multiple studies are not consistently presented in the search results in a format readily extractable for interactive table generation without manual interpretation and potential synthesis across disparate studies, the findings highlight the types of data generated in such research. These typically include:
Binding affinities (e.g., ΔG values from docking). semanticscholar.org
Types of molecular interactions (hydrophobic, hydrogen bonding, etc.) and the involved amino acid residues. semanticscholar.orgresearchgate.net
Molecular descriptors used in QSAR models (e.g., related to lipophilicity, shape, electrostatic properties). nih.govresearchgate.net
Statistical parameters of QSAR models (e.g., R², Q², SDEP). nih.gov
These computational approaches provide valuable insights into how the unique tricyclic structure of this compound influences its interactions with biological targets, contributing to the understanding of its potential activities.
Sustainable Production and Bioengineering Approaches for Copaene
Microbial Metabolic Engineering for De Novo Biosynthesis
Metabolic engineering of microorganisms aims to rewire their metabolic pathways to efficiently produce target compounds from simple carbon sources, such as glucose. researchgate.netresearchgate.netudc.galoup.com For copaene production, this involves enhancing the supply of FPP and expressing a functional this compound synthase. researchgate.netresearchgate.netudc.gal
Engineered Escherichia coli Strains
Escherichia coli is a widely used host for the production of various natural products due to its rapid growth, genetic tractability, and well-characterized metabolic pathways. frontiersin.orgcjnmcpu.comnih.gov De novo biosynthesis of α-copaene from glucose has been successfully achieved in metabolically engineered E. coli strains. researchgate.netresearchgate.netudc.gal These engineered strains typically involve the introduction of heterologous genes responsible for the MVA pathway and a this compound synthase gene. researchgate.netresearchgate.netudc.gal
Overexpression of Key Pathway Genes (e.g., Farnesyl Diphosphate (B83284) Synthase, HMG-CoA Reductase)
To increase the metabolic flux towards FPP, key enzymes in the mevalonate (B85504) pathway are often overexpressed in engineered E. coli. researchgate.netresearchgate.netudc.galigem.org Farnesyl diphosphate synthase (FPPS), encoded by genes like ERG20 in Saccharomyces cerevisiae or ispA in E. coli, catalyzes the synthesis of FPP from IPP and DMAPP. wikipedia.orgnih.govigem.org Overexpression of FPPS can enhance the conversion of upstream precursors into FPP. researchgate.netresearchgate.netnih.govigem.org
Another crucial enzyme is 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which catalyzes the reduction of HMG-CoA to mevalonate, a key regulatory step in the MVA pathway. nih.govwikipedia.orgwikipedia.orgplos.org Overexpression of a truncated version of HMG-CoA reductase (tHMGR), which is often less subject to feedback inhibition, can significantly increase the flux through the MVA pathway, leading to higher levels of isoprenoid precursors, including FPP. researchgate.netresearchgate.netigem.orgplos.org Studies have shown that the overexpression of Saccharomyces cerevisiae farnesyl diphosphate synthase and truncated HMG-CoA reductase 1 in E. coli can enhance α-copaene biosynthesis. researchgate.netresearchgate.net
Optimization of Mevalonate (MVA) Pathway in Heterologous Hosts
Optimizing the entire MVA pathway in heterologous hosts like E. coli is crucial for maximizing this compound production. researchgate.netresearchgate.netudc.galnih.gov This involves balancing the expression levels of the multiple genes in the pathway to avoid the accumulation of toxic intermediates and ensure efficient conversion of the carbon source to FPP. nih.gov Strategies include using strong or inducible promoters, optimizing gene codon usage, and engineering the host's central metabolism to increase the supply of the initial precursor, acetyl-CoA. nih.govrsc.orgresearchgate.net Introducing the complete heterologous MVA pathway into E. coli has been shown to improve the supply of IPP and DMAPP precursors. researchgate.netresearchgate.netnih.gov Research has demonstrated significant increases in α-copaene levels in E. coli through strain optimization strategies involving the MVA pathway. researchgate.netresearchgate.netudc.gal
Data from a study on α-copaene biosynthesis in engineered E. coli illustrates the impact of these strategies:
| Engineered Strain Modifications | Relative α-Copaene Level Increase |
| Heterologous expression of Piper nigrum α-copaene synthase | Baseline |
| + Overexpression of S. cerevisiae farnesyl diphosphate synthase and truncated HMG-CoA reductase 1 | 78.1-fold increase |
Data based on research findings researchgate.netresearchgate.netudc.gal.
Fungal and Yeast Expression Systems
Fungal and yeast systems, particularly Saccharomyces cerevisiae, are also widely used as platforms for producing terpenoids, including sesquiterpenes. cjnmcpu.comrsc.orgacs.orgacs.orgnih.govfigshare.com S. cerevisiae naturally possesses the MVA pathway, which simplifies the engineering process compared to E. coli which primarily uses the MEP pathway natively. frontiersin.orgrsc.org
Saccharomyces cerevisiae as a Production Platform
Saccharomyces cerevisiae (baker's yeast) is a well-established host for metabolic engineering due to its robust growth, well-understood genetics, and ability to perform complex post-translational modifications. cjnmcpu.comrsc.orgacs.orgacs.orgnih.govfigshare.com Yeast's native MVA pathway provides a direct route to FPP, making it a suitable chassis for sesquiterpene production. rsc.org Engineering efforts in S. cerevisiae for terpenoid production often involve enhancing the flux through the MVA pathway and expressing the heterologous terpene synthase. nih.govrsc.orgacs.org While much of the research in yeast has focused on other sesquiterpenes, the principles and strategies developed are applicable to this compound production. nih.govacs.orgresearchgate.net
Basidiomycete-Derived Sesquiterpene Synthase Expression
Basidiomycete fungi are known producers of a diverse array of sesquiterpenes. nih.govcjnmcpu.comrsc.orgresearchgate.net Identifying and expressing sesquiterpene synthases from Basidiomycetes in heterologous hosts like E. coli or S. cerevisiae is a key strategy for producing specific sesquiterpenes, including this compound. nih.govcjnmcpu.comnih.gov For instance, studies have identified sesquiterpene synthases from the Basidiomycota Coniophora puteana capable of producing β-copaene. nih.govcjnmcpu.comnih.gov Heterologous expression of the C. puteana enzyme Copu2 in E. coli has enabled the production of β-copaene. nih.govcjnmcpu.com These Basidiomycete-derived enzymes can exhibit high product selectivity, which is advantageous for obtaining a specific this compound isomer. nih.govnih.gov
Research on β-copaene production using a Basidiomycete-derived enzyme in E. coli has shown promising titers:
| Host Organism | Basidiomycete Enzyme | Main Product | Product Selectivity | Production Titer |
| E. coli | C. puteana Copu2 | β-Copaene | 62% | 215 mg/L |
Data based on research findings nih.govcjnmcpu.comnih.gov.
Plant Cell Culture and Genetic Modification for Enhanced Yields
Plant cell culture and genetic modification techniques provide powerful tools to increase the production of valuable plant secondary metabolites, including sesquiterpenes like this compound. frontiersin.orgmdpi.com In vitro plant cell cultures can serve as controlled environments for the biosynthesis of these compounds. mdpi.com Genetic modification allows for targeted manipulation of metabolic pathways to channel resources towards the production of desired molecules. frontiersin.org
Overexpression of Endogenous this compound Synthase Genes
A key strategy in enhancing this compound production through genetic modification involves the overexpression of genes encoding this compound synthase. This compound synthase is the enzyme responsible for catalyzing the final step in this compound biosynthesis from farnesyl diphosphate (FPP). researchgate.net By increasing the levels of this enzyme within a plant cell or organism, the metabolic flux towards this compound production can be significantly enhanced.
Research has demonstrated the effectiveness of this approach. For instance, tuber-specific overexpression of a potato α-copaene synthase gene in potato (Solanum tuberosum L.) resulted in significantly enhanced levels of α-copaene, showing up to a 15-fold increase compared to control plants. researchgate.netnih.gov A positive correlation was observed between the level of transgene expression and the abundance of α-copaene. researchgate.net
Beyond native plant systems, heterologous expression of this compound synthase genes in microbial hosts like Escherichia coli has also shown potential for this compound production from simple carbon sources like glucose. mdpi.comresearchgate.net This involves transforming the host organism with the gene encoding this compound synthase from a plant source, such as Piper nigrum. mdpi.comresearchgate.net Strategies like overexpressing key enzymes in the mevalonate (MVA) pathway, which provides the FPP precursor, have further enhanced this compound levels in these engineered microorganisms. researchgate.net
Comparison of Biotechnological Production with Traditional Extraction
Traditional methods for obtaining this compound primarily involve extraction from plant essential oils, often through techniques like distillation. mdpi.comnih.gov While established, these methods face limitations, including the typically low concentration of this compound in source plants, variability in yield depending on factors like plant variety, growing conditions, and extraction technique, and the generation of significant amounts of plant waste. mdpi.comnih.gov
Biotechnological production, encompassing approaches like engineered plant cell cultures and microbial fermentation, offers several potential advantages. These include the possibility of higher yields through metabolic engineering, a more consistent and controlled production process independent of agricultural variability, and the potential to utilize renewable feedstocks like glucose. researchgate.netresearchgate.net For example, engineered E. coli strains have achieved significant increases in this compound levels compared to basal production. researchgate.net
However, biotechnological production also presents challenges, such as the need for extensive research and development to optimize genetic constructs and fermentation processes, potential issues with product toxicity to the host organism, and the complexities of downstream purification. researchgate.net While promising, many biotechnological approaches are still in the small-scale stage and require further research for industrial implementation. mdpi.com
Economic and Scalability Considerations for Industrial Production
The economic viability and scalability of this compound production methods are critical factors for industrial adoption. Traditional extraction methods, while facing limitations in yield, are often well-established processes with existing infrastructure. mdpi.com The cost is influenced by factors such as the cost of raw plant material, extraction efficiency, and energy consumption. mdpi.comnih.gov
Biotechnological production routes have the potential for cost-effectiveness through higher yields and the use of inexpensive, renewable feedstocks. researchgate.netresearchgate.net However, the initial investment in research, development, and setting up fermentation or cell culture facilities can be substantial. researchgate.net Scaling up biotechnological processes from laboratory to industrial scale presents technical challenges, including maintaining optimal conditions in large bioreactors, efficient product recovery, and managing potential biological contamination. researchgate.net
Despite the promising results in laboratory settings, the commercial scalability of α-copaene production, particularly through novel bioengineered approaches, is still being established. mdpi.com Further research is needed to verify the economic viability and overcome the technical hurdles associated with large-scale biotechnological production. mdpi.com
Data Tables
Here are some illustrative data points from the search results, presented in interactive tables:
Table 1: Effect of Potato α-Copaene Synthase Overexpression in Potato Tubers
| Genotype | Relative α-Copaene Level (fold higher than controls) | Correlation with Transgene Expression (R²) |
| Transgenic Potato Tubers | Up to 15-fold higher researchgate.netnih.gov | 0.8 researchgate.net |
| Control Potato Tubers | 1 (baseline) researchgate.netnih.gov | N/A |
Table 2: α-Copaene Production in Engineered E. coli Strains
| Engineered Strain | Production Increase (fold higher than initial) | Key Engineering Strategies |
| Optimized Strain | 78.1-fold increase researchgate.net | Heterologous overexpression of FPP synthase, MVA pathway enzymes, truncated HMG-CoA reductase researchgate.net |
Future Research Directions and Emerging Paradigms
Elucidation of Novel Biosynthetic Pathways and Enzymes
Significant strides have been made in understanding the biosynthesis of terpenes, including the role of terpene synthase (TPS) enzymes rsc.org. Copaene, a tricyclic sesquiterpene, is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) rsc.org. Future research aims to fully elucidate novel enzymatic steps and identify the specific TPS enzymes responsible for the cyclization and rearrangement reactions that yield the diverse structural isomers of this compound, such as α-copaene and β-copaene researchgate.netwikipedia.org.
While some TPS genes involved in essential oil biosynthesis have been cloned and analyzed, further research is needed to isolate additional genes and study their functions to fully understand the biosynthesis mechanism mdpi.com. The promiscuity of TPS enzymes, where a single enzyme can produce multiple products from one or more substrates, is also an area requiring further investigation in the context of this compound biosynthesis rsc.org. Understanding these complex enzymatic activities at a molecular level is crucial for potential metabolic engineering efforts to enhance this compound production doi.orgmdpi.com.
Advanced Stereocontrol in Chemical Synthesis
The chemical synthesis of complex natural products like sesquiterpenes often presents challenges, particularly in achieving precise stereocontrol rsc.org. Early total syntheses of racemic this compound involved lengthy, multi-step routes mdpi.comacs.org. Future research in this area is focused on developing more efficient and stereoselective synthetic strategies. This includes the exploration of novel catalytic methods and reaction sequences that can control the formation of the specific stereoisomers of this compound rsc.orgyoutube.com. The ability to synthesize specific enantiomers, such as the (+)-α-copaene known to be an attractant for the Mediterranean fruit fly, is of particular interest for potential applications wikipedia.orgplos.org. Advanced synthetic approaches could lead to more accessible and cost-effective production of specific this compound isomers for research and commercial use, overcoming the limitations of extraction from natural sources where content is often low mdpi.com.
Mechanistic Insights into Biological Activities at a Molecular Level
This compound has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties doi.orgcymitquimica.com. While some studies have begun to explore its mechanisms of action, a deeper molecular-level understanding is needed nih.gov. For instance, α-copaene has been shown to disrupt the cell membrane structure and increase permeability in foodborne pathogenic bacteria doi.org. It also suppresses biofilm formation by decreasing cell surface hydrophobicity doi.org. Further research is required to identify the specific protein targets, signaling pathways, and cellular processes modulated by this compound.
Molecular docking studies, as demonstrated in research on the scabicidal activities of essential oils containing α-copaene, can provide valuable insights into the binding affinities of this compound with target enzymes, such as glutathione (B108866) transferase (GST) and inactive serine proteases in mites nih.govnih.gov. Future studies should expand upon these initial findings to fully elucidate the molecular interactions underlying this compound's diverse biological effects.
Exploration of Undiscovered Ecological Roles
This compound is a volatile organic compound emitted by numerous plant species, suggesting significant ecological roles chemrxiv.orgresearchgate.net. It is known to be involved in plant defense mechanisms, potentially acting as a deterrent against herbivores and pathogens cymitquimica.com. (+)-α-Copaene has been identified as an attractant for certain insects, such as the Mediterranean fruit fly, highlighting its role as a semiochemical wikipedia.orgmdpi.complos.orgresearchgate.net.
However, the full spectrum of this compound's ecological functions remains largely unexplored chemrxiv.orglboro.ac.uk. Future research should investigate its interactions with a wider range of organisms, including other insects, fungi, bacteria, and even other plants. Studies could focus on its role in plant-plant communication, its influence on soil microbial communities, or its contribution to atmospheric chemistry as a biogenic volatile organic compound (BVOC) chemrxiv.orgpublish.csiro.au. Understanding these roles is crucial for comprehending ecosystem dynamics and potentially leveraging this compound for ecological applications, such as pest management mdpi.com.
Development of Novel Analytical Techniques for Trace Analysis
Accurate identification and quantification of this compound in complex biological and environmental matrices require sophisticated analytical techniques researchgate.net. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for analyzing essential oils and identifying components like α-copaene mdpi.comnih.govnih.gov. However, for trace analysis in various samples, including biological tissues, environmental water, or air, more sensitive and selective methods are needed uregina.cainnoveox.eu.
Future research should focus on developing novel analytical techniques or refining existing ones for enhanced sensitivity, specificity, and efficiency in detecting and quantifying this compound at very low concentrations uregina.cainnoveox.eunih.gov. This could involve advancements in sample preparation, chromatographic separation (e.g., using chiral columns for enantiomer separation), and detection methods (e.g., high-resolution mass spectrometry) mdpi.comresearchgate.net. Such advancements are critical for supporting research in biosynthesis, ecological roles, and biological activities.
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of this compound biosynthesis, regulation, and function necessitates the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics researchgate.netfrontiersin.orgnih.gov. While multi-omics approaches have been applied to study complex biological systems and secondary metabolite production in plants, their specific application to this compound research is an emerging area researchgate.netbiorxiv.orgbio-conferences.org.
Future research should leverage integrative multi-omics strategies to gain a systems-level understanding of this compound. This could involve correlating gene expression profiles with enzyme activity and metabolite accumulation to identify key regulatory networks in this compound-producing organisms researchgate.netfrontiersin.org. Multi-omics data can also help in identifying novel genes and enzymes involved in currently unknown biosynthetic steps or in understanding how environmental factors influence this compound production frontiersin.orgbio-conferences.org. The integration of these diverse datasets, potentially aided by artificial intelligence and machine learning, holds significant promise for unlocking the complexities surrounding this compound bio-conferences.org.
Engineering of Novel this compound Analogs with Enhanced Specificity
Understanding the structure-activity relationships of this compound is essential for designing and engineering novel analogs with enhanced biological activity or specificity acs.orgdntb.gov.ua. Future research aims to modify the chemical structure of this compound to create derivatives with improved efficacy, reduced off-target effects, or altered ecological functions.
This involves rational design based on mechanistic insights gained from biological studies and computational modeling nih.govnih.gov. Synthetic biology and metabolic engineering techniques can also be employed to engineer host organisms to produce modified this compound structures or to produce known isomers in higher yields or specific enantiomeric forms doi.orgmdpi.commednexus.org. The development of novel this compound analogs could lead to new applications in areas such as targeted pest control, novel antimicrobial agents, or other areas where specific biological interactions are desired.
Q & A
Q. Table 1: Comparison of Extraction Techniques
| Method | Yield (%) | Purity (%) | Key Variables |
|---|---|---|---|
| Steam Distillation | 0.8–1.2 | 85–90 | Temperature, Duration |
| Hexane Extraction | 1.5–2.0 | 70–80 | Solvent Ratio, Agitation Speed |
| Supercritical CO₂ | 2.5–3.0 | 95+ | Pressure, Temperature |
How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Contradictions often arise from variability in sample purity , differences in biological models , or methodological biases . A systematic review framework (e.g., PRISMA guidelines) should be applied to critically evaluate experimental conditions, including:
- Dose-response relationships (e.g., IC₅₀ variations in antimicrobial assays)
- Cell line/organism specificity (e.g., human vs. murine models)
- Assay protocols (e.g., broth microdilution vs. disk diffusion for antimicrobial testing) .
Meta-analyses using random-effects models can quantify heterogeneity and identify confounding variables .
What advanced spectroscopic and computational methods validate this compound’s structural and functional properties?
- Spectroscopic Validation :
- Computational Modeling :
How should experimental designs be structured to investigate this compound’s pharmacokinetics and metabolism?
A quasi-experimental design with pre-test/post-test controls is recommended:
In vivo models : Administer this compound orally/intravenously to rodents; collect plasma/tissue samples at timed intervals.
Analytical methods : Use LC-MS/MS to measure bioavailability, half-life, and metabolites .
Statistical analysis : Apply non-compartmental pharmacokinetic models (e.g., WinNonlin) to derive AUC, Cₘₐₓ, and Tₘₐₓ .
What strategies optimize this compound’s stability in formulation studies for therapeutic applications?
- Accelerated stability testing (ICH Q1A guidelines): Expose formulations to 40°C/75% RH for 6 months.
- Encapsulation : Use liposomes or cyclodextrins to enhance solubility and prevent oxidation .
- Analytical monitoring : Track degradation via HPLC-UV/Vis and identify byproducts with HRMS .
How can researchers integrate multi-omics approaches to study this compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics : SILAC labeling to quantify protein expression changes .
- Metabolomics : LC-MS-based untargeted profiling to map metabolic pathway alterations.
- Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link omics layers .
What statistical frameworks address variability in this compound yield from genetically modified organisms (GMOs)?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize fermentation parameters (pH, aeration, substrate concentration) .
- Mixed-effects models : Account for batch-to-batch variability in GMO cultures .
- Sensitivity analysis : Identify critical factors (e.g., promoter strength, codon usage) using Sobol indices .
How do researchers validate this compound’s ecological roles in plant-insect interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
